Welcome to the BenchChem Online Store!
molecular formula C11H11IN2 B8499913 2-(3-iodo-4-methylphenyl)-5-methyl-1H-imidazole

2-(3-iodo-4-methylphenyl)-5-methyl-1H-imidazole

Cat. No. B8499913
M. Wt: 298.12 g/mol
InChI Key: DXSWPZWHEPCBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08772288B2

Procedure details

Potassium hydrogen carbonate (0.204 g, 2.0 mmol) was added to a solution of 3-iodo-4-methylbenzenecarboximidamide (preparation 59a, 0.53 g, 0.54 mmol) in tetrahydrofuran (5 mL) and water (1 mL) and the mixture was heated to reflux. Then 1-chloropropan-2-one (0.16 mL, 2.1 mmol) in tetrahydrofuran (2.50 mL) was added dropwise over 20 min and the mixture was refluxed overnight. The mixture was evaporated and the residue purified by flash chromatography (2:1 hexanes/ethyl acetate) to give the title compound (0.13 g, 22%) as a white solid.
Quantity
0.204 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Yield
22%

Identifiers

REACTION_CXSMILES
C(=O)([O-])O.[K+].[I:6][C:7]1[CH:8]=[C:9]([C:14](=[NH:16])[NH2:15])[CH:10]=[CH:11][C:12]=1[CH3:13].Cl[CH2:18][C:19](=O)[CH3:20]>O1CCCC1.O>[I:6][C:7]1[CH:8]=[C:9]([C:14]2[NH:15][C:19]([CH3:20])=[CH:18][N:16]=2)[CH:10]=[CH:11][C:12]=1[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
0.204 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Name
Quantity
0.53 g
Type
reactant
Smiles
IC=1C=C(C=CC1C)C(N)=N
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.16 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (2:1 hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1C)C=1NC(=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.